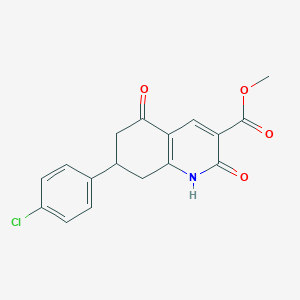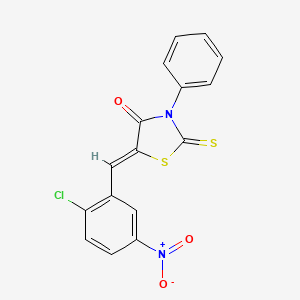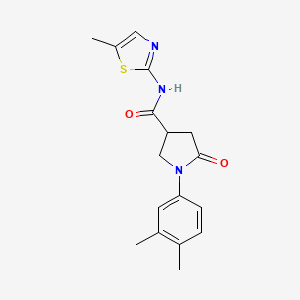![molecular formula C17H9Cl4NO3 B4614089 2,2,2-trichloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4614089.png)
2,2,2-trichloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions that carefully introduce the desired functional groups into the compound. For example, the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners showcases methods for introducing specific chloro and acetamide groups into complex molecules, using reductive dehalogenation or phase transfer catalysis as key steps (Latli & Casida, 1995). Although not directly related to the target compound, these examples provide insight into the types of reactions and conditions that could be employed in its synthesis.
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 2,2,2-trichloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide often involves X-ray crystallography, NMR spectroscopy, and computational methods to determine the arrangement of atoms in space. For instance, the study of the crystal structures of N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides revealed the impact of meta-substitution on solid-state geometry, showcasing how different substituents affect molecular conformation and interactions (Gowda et al., 2007).
Chemical Reactions and Properties
The chemical reactions and properties of acetamide compounds are influenced by their functional groups. For example, the study of the effect of meta-substitution on the geometry of N-(aryl)-2,2,2-trichloro-acetamides highlights how structural modifications can alter chemical reactivity and intermolecular interactions (Gowda et al., 2007). Such analyses are crucial for understanding the reactivity patterns of complex molecules like 2,2,2-trichloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide.
Physical Properties Analysis
The physical properties of compounds, including melting points, solubility, and crystallinity, can be significantly affected by their molecular structure. Studies on related compounds provide insights into how specific structural features influence these properties. For instance, the crystalline structures of different substituted phenyl-2,2,2-trichloroacetamides offer data on how variations in molecular structure affect physical properties like crystal packing and melting points (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, such as their acidity, basicity, and reactivity towards nucleophiles or electrophiles, are dictated by their molecular structure. The synthesis and characterization of various acetamide compounds, as described in multiple studies, provide valuable information on how the presence of chloro, methyl, or other substituents affects these properties. For instance, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide and its derivatives offer insights into the influence of different substituents on chemical stability and reactivity (Zhong-cheng & Wan-yin, 2002).
Applications De Recherche Scientifique
Synthesis and Characterization
- Compounds similar to "2,2,2-trichloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide" have been synthesized and characterized for their structural properties. For example, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide involved several steps including acetylation, esterification, and ester interchange, resulting in a compound with potential applications in organic chemistry and materials science due to its unique chemical properties (Zhong-cheng & Shu, 2002).
Antimicrobial Activity
- Novel thiazolidinone and acetidinone derivatives, including compounds with structural similarities to "2,2,2-trichloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide," have been synthesized and screened for their antimicrobial activity. These studies aim to develop new therapeutic agents by exploring the antimicrobial potential of such compounds (Mistry, Desai, & Intwala, 2009).
Herbicide Research
- Research has also been conducted on chloroacetamide herbicides and safeners, focusing on their metabolism, mode of action, and environmental impact. This research is crucial for understanding the ecological and health implications of using such chemicals in agriculture (Coleman, Linderman, Hodgson, & Rose, 2000).
Crystal Structure Analysis
- Studies on meta-substitution effects on solid-state geometry of N-(Aryl)-2,2,2-trichloro-acetamides contribute to the field of crystallography and materials science. Understanding the crystal structures and packing of such compounds can inform the design of new materials with desired physical and chemical properties (Gowda, Kožíšek, Svoboda, & Fuess, 2007).
Environmental Science
- The environmental occurrence and analysis of triclocarban, a polychlorinated phenyl urea with structural similarities to the compound , highlight the importance of monitoring and understanding the environmental fate of chemical compounds used in personal care products. Such research is vital for assessing the potential environmental and health risks associated with these chemicals (Halden & Paull, 2004).
Propriétés
IUPAC Name |
2,2,2-trichloro-N-[3-chloro-4-(2-oxochromen-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl4NO3/c18-13-8-10(22-16(24)17(19,20)21)5-6-11(13)12-7-9-3-1-2-4-14(9)25-15(12)23/h1-8H,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJXIQXQMHVHNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)NC(=O)C(Cl)(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4614009.png)
![N-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]benzamide](/img/structure/B4614014.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4614022.png)
![4-[6-(4-methylphenoxy)hexyl]morpholine](/img/structure/B4614024.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4614042.png)
![N-(2,4-dimethylphenyl)-2-{3-[(3-fluorobenzyl)thio]propanoyl}hydrazinecarbothioamide](/img/structure/B4614054.png)
![2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4614058.png)

![5-{3-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4614070.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4614082.png)

![6-amino-4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4614097.png)
![4-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B4614106.png)